1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
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Description
1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C15H12N6O2S and its molecular weight is 340.36. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "1-(3-methoxyphenyl)-4-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine" involves innovative methodologies that lead to novel derivatives with potential scientific applications. These compounds are characterized using various analytical techniques to confirm their structure and purity. Studies like those by Bektaş et al. (2007) and Yakantham et al. (2019) demonstrate the synthesis and characterization of triazole derivatives with antimicrobial and anticancer activities, respectively, showcasing the versatility of these compounds in drug discovery and development processes (Bektaş, H., Karaali, N., Sahin, D., Demirbaş, A., Karaoglu, S., & Demirbas, N., 2007) (Yakantham, T., Sreenivasulu, R., & Raju, R., 2019).
Biological Activities
The biological activities of compounds similar to "this compound" have been extensively investigated, with findings indicating their potential as antimicrobial, anticancer, and antiproliferative agents. For example, Liu et al. (2022) reported on the nematocidal activity of novel 1,2,4-oxadiazole derivatives, highlighting their efficacy against Bursaphelenchus xylophilus, a significant pest affecting the forestry industry. This research opens new avenues for the development of effective pest control strategies (Liu, D., Wang, Z., Zhou, J., & Gan, X., 2022).
Properties
IUPAC Name |
3-(3-methoxyphenyl)-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)triazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-22-10-5-2-4-9(8-10)21-13(16)12(18-20-21)15-17-14(19-23-15)11-6-3-7-24-11/h2-8H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOPJFTVODAOPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=C(N=N2)C3=NC(=NO3)C4=CC=CS4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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